molecular formula C12H24N2O4S B4699594 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide

1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide

Cat. No. B4699594
M. Wt: 292.40 g/mol
InChI Key: CZBNEZUYWRXVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide, also known as E-4018, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. E-4018 belongs to the class of piperidinecarboxamide compounds and has been shown to have promising effects in various biochemical and physiological processes.

Mechanism of Action

1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide exerts its effects by inhibiting the activity of various enzymes and receptors. It has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. Additionally, 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses.
Biochemical and physiological effects:
1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce blood pressure by inhibiting the activity of ACE. 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the activity of PDE4. Additionally, 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has been shown to have anti-tumor effects by inhibiting the activity of MMPs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide in lab experiments is its specificity. 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has been shown to selectively inhibit the activity of ACE, MMPs, and PDE4, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide is its potential toxicity. 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide. One area of interest is the development of 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the potential therapeutic applications of 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide in various diseases, including cardiovascular diseases, cancer, and neurological disorders. Finally, more research is needed to understand the precise mechanism of action of 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide and its effects on various biochemical and physiological processes.

Scientific Research Applications

1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on the activity of various enzymes and receptors that play a crucial role in several physiological processes. Some of the key areas where 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has shown promising effects include cardiovascular diseases, cancer, and neurological disorders.

properties

IUPAC Name

1-ethylsulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-4-19(16,17)14-7-5-11(6-8-14)12(15)13-10(2)9-18-3/h10-11H,4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBNEZUYWRXVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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